"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" CAS number 948290-16-2
"Ethyl 7-bromo-2-methylquinoline-3-carboxylate" CAS number 948290-16-2
An In-depth Technical Guide to Ethyl 7-bromo-2-methylquinoline-3-carboxylate (CAS 948290-16-2): A Key Intermediate in Modern Drug Discovery
Abstract
Ethyl 7-bromo-2-methylquinoline-3-carboxylate is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. Its strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety makes it a versatile and valuable building block for medicinal chemists and researchers in drug development. The quinoline core is central to numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols with mechanistic insights, key chemical reactions, and its significant potential in the synthesis of novel therapeutic agents. The content is structured to provide both foundational knowledge and field-proven insights for researchers leveraging this intermediate in their work.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a multitude of biologically active compounds.[4] Its rigid, aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.[5] Consequently, quinoline derivatives have found extensive application as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[1][2][3][6] Ethyl 7-bromo-2-methylquinoline-3-carboxylate represents a strategically designed intermediate, offering multiple points for chemical modification, thereby enabling the exploration of vast chemical space in the search for new and improved drugs.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for Ethyl 7-bromo-2-methylquinoline-3-carboxylate are summarized below.
Chemical Structure
Caption: Workflow for Fischer Esterification Synthesis.
Step-by-Step Protocol:
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Setup: To a round-bottom flask equipped with a reflux condenser, add 7-bromo-2-methylquinoline-3-carboxylic acid (1.0 eq).
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Reagents: Add absolute ethanol (20-30 eq, serving as both reagent and solvent) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Alternative Pathway: De Novo Conrad-Limpach Synthesis
For larger-scale synthesis or when the carboxylic acid precursor is unavailable, a de novo ring construction via the Conrad-Limpach reaction is a viable strategy. [7][8]This classic method builds the quinolone core from an aniline and a β-ketoester.
Rationale: This method constructs the core heterocycle directly. The reaction of 4-bromoaniline with ethyl acetoacetate under acidic, lower temperature conditions favors the formation of the enamine intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline (4-quinolone) scaffold. [8][9]The 2-methyl and 3-carboxylate groups are installed directly from the ethyl acetoacetate reactant. A subsequent dehydroxylation/aromatization step would be required to achieve the final quinoline, which adds complexity but is a well-understood transformation.
Caption: Key reactivity sites and potential transformations.
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Palladium-Catalyzed Cross-Coupling: The C7-bromine atom is the most valuable reactive site for building molecular complexity. It readily participates in a wide range of cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl rings.
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Buchwald-Hartwig Amination: To form C-N bonds, introducing amines.
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Sonogashira Coupling: To install alkyne functionalities.
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Heck Coupling: To form C-C bonds with alkenes.
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Ester Group Modifications: The ethyl carboxylate at the C3 position is another key handle for derivatization.
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Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis readily converts the ester back to the carboxylic acid, which can then be coupled to form amides using standard peptide coupling reagents.
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Amidation: Direct reaction with amines can form amides, a common functional group in many drug molecules.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
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Applications in Research and Drug Development
This compound serves as an ideal starting point for generating libraries of novel quinoline derivatives for high-throughput screening. Its strategic design facilitates systematic Structure-Activity Relationship (SAR) studies.
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Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that binds in the adenine region of the ATP pocket. The quinoline scaffold can serve this purpose, with modifications at the C7 and C3 positions exploring different pockets of the enzyme active site.
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Antiproliferative Agents: Quinoline derivatives have shown significant potential as anticancer agents by inducing apoptosis or disrupting cell migration. T[1][6]his intermediate can be used to synthesize analogs of known antiproliferative styrylquinolines or novel structures for screening against cancer cell lines like A549 (lung), HT29 (colon), and T24 (bladder). *[6] Antimicrobial and Antimalarial Discovery: Historically, quinolines are famous for their antimalarial properties (e.g., chloroquine). N[1][10]ew derivatives synthesized from this starting material can be tested against resistant strains of Plasmodium falciparum or various bacterial and fungal pathogens. *[10] P2X7 Receptor Antagonists: The P2X7 receptor is implicated in various pathological conditions, including cancer. Q[11]uinoline-carboxamides have been identified as antagonists of this receptor, and this intermediate is a prime candidate for synthesizing new molecules to probe this target.
[11]***
Safety and Handling
As a laboratory chemical, Ethyl 7-bromo-2-methylquinoline-3-carboxylate should be handled with appropriate care. Based on GHS data for structurally similar compounds like ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
[12]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Conclusion
Ethyl 7-bromo-2-methylquinoline-3-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in medicinal chemistry. Its well-defined structure, multiple reactive sites, and straightforward synthesis make it an invaluable starting material for the development of novel small molecules. By enabling systematic exploration of structure-activity relationships through proven synthetic transformations, this intermediate provides a reliable pathway for researchers and scientists to design and create the next generation of therapeutic agents.
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Wang, Y., et al. (2014). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 4(83), 44321-44329. [Link]
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